molecular formula C10H18N2O2 B2471555 Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2248257-23-8

Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No. B2471555
CAS RN: 2248257-23-8
M. Wt: 198.266
InChI Key: GZXOOZVVVVLOSE-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is used in various products such as washing & cleaning products, perfumes and fragrances, cosmetics and personal care products, air care products, biocides (e.g. disinfectants, pest control products) and polishes and waxes .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A transition-metal-free strategy was described for the preparation of pyrrolopyrazines with various enones in three steps: (1) cross-coupling of pyrrole ring with acyl (bromo)acetylenes created 2 (acylethynyl)pyrroles at room temperature; (2) addition of propargylamine to the obtained acetylenes provided the related N-propargylenaminones; (3) finally, intramolecular cyclization (catalyzed by Cs 2 CO 3 /DMSO) of the prepared propargylic derivatives reach the Z-configuration of “ (acylmethylidene)pyrrolo [1,2- a] pyrazines” .


Molecular Structure Analysis

The molecular structure of Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate is complex, with a pyrrole and a pyrazine ring being key components . The structure is an attractive scaffold for drug discovery research .

properties

IUPAC Name

ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXOOZVVVVLOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCN2CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl octahydropyrrolo[1,2-a]piperazine-1-carboxylate

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